Prop-2-yn-1-yl dihydrogen phosphate

Description

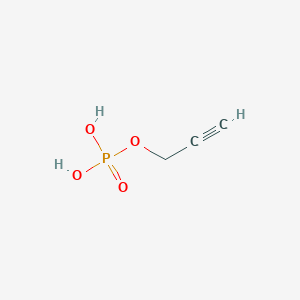

Prop-2-yn-1-yl dihydrogen phosphate (IUPAC name: this compound) is an organophosphate compound characterized by a propargyl (prop-2-yn-1-yl) group esterified to a dihydrogen phosphate moiety. Its molecular formula is C₃H₅O₄P, with a molecular weight of 136.04 g/mol.

The propargyl group introduces alkyne functionality, which may enhance reactivity in click chemistry or polymerization applications.

Properties

Molecular Formula |

C3H5O4P |

|---|---|

Molecular Weight |

136.04 g/mol |

IUPAC Name |

prop-2-ynyl dihydrogen phosphate |

InChI |

InChI=1S/C3H5O4P/c1-2-3-7-8(4,5)6/h1H,3H2,(H2,4,5,6) |

InChI Key |

SBUAYSSKTAGAGF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (prop-2-yn-1-yloxy)phosphonic acid typically involves the reaction of propargyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

Propargyl alcohol+Phosphorus trichloride→(Prop-2-yn-1-yloxy)phosphonic acid

Industrial Production Methods: Industrial production of (prop-2-yn-1-yloxy)phosphonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Types of Reactions:

Oxidation: (Prop-2-yn-1-yloxy)phosphonic acid can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.

Major Products:

Oxidation: Formation of phosphonic acid derivatives with higher oxidation states.

Reduction: Formation of reduced phosphonic acid derivatives.

Substitution: Formation of substituted phosphonic acid compounds.

Scientific Research Applications

(Prop-2-yn-1-yloxy)phosphonic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (prop-2-yn-1-yloxy)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The prop-2-yn-1-yloxy moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Prop-2-yn-1-yl dihydrogen phosphate with structurally related organophosphates:

Key Observations:

- Propargyl vs. Alkyl Groups : The propargyl group in this compound contrasts with ethyl or fluorinated alkyl chains in other phosphates. This alkyne moiety may confer unique reactivity, such as participation in Huisgen cycloaddition reactions, unlike ethyl or linear alkyl groups .

- Acidity and Solubility : Dihydrogen phosphate groups generally enhance water solubility. However, fluorinated alkyl chains (e.g., in ) reduce solubility due to hydrophobicity, whereas the propargyl group balances moderate polarity .

- Applications : While ethyl dihydrogen phosphate serves as a hydrolysis model, binaphthyl derivatives are used in chiral catalysis. Fluorinated phosphates exhibit surfactant properties, and propargyl-containing compounds may find niche roles in click chemistry .

Reactivity and Stability

- Hydrolysis Sensitivity : Ethyl dihydrogen phosphate undergoes hydrolysis to form pyrophosphates, a behavior likely shared with this compound under acidic or basic conditions .

- Thermal Stability : Propargyl esters are typically less stable than aromatic counterparts (e.g., binaphthyl phosphates) due to alkyne strain but more stable than fluorinated surfactants, which decompose at high temperatures .

Market and Industrial Relevance

- Lithium Dihydrogen Phosphate : A commercially significant compound () with applications in batteries. This compound may lack comparable industrial adoption but could emerge in specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.